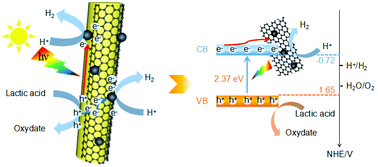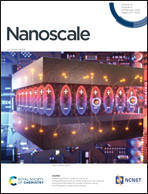CoP QD anchored carbon skeleton modified CdS nanorods as a co-catalyst for photocatalytic hydrogen production†
Nanoscale Pub Date: 2020-08-18 DOI: 10.1039/D0NR05268J
Abstract
An important strategy to improve the performance of catalysts is loading nanoparticle co-catalysts of better dispersion and conductivity. In this work, the ZIF-67-derived CoP quantum dot (QD) anchored graphitized carbon skeleton as a co-catalyst is loaded on CdS nanorods (NRs), while the CoP QDs derived from ZIF-67 are anchored to the carbon skeleton under phosphation and carbonization simultaneously. The porous, graphitized carbon skeleton can not only disperse CoP QDs, increasing active sites for the hydrogen reduction reaction, but also provide electron transfer channels, promoting electron transfer and increasing conductivity. In addition, the metallicity of CoP QDs makes it possible to form Schottky junctions, which is beneficial to the electron transfer at the interface. The results show that the composite photocatalyst can extensively improve the photocatalytic activity and stability, the H2 production rate is 104 947 μmol h−1 g−1 under visible light irradiation (λ ≥ 400 nm), up to 55.2 times that of bare CdS NRs, the apparent quantum yield (AQY) reaches a high value of 32.16% at 420 nm, and the structure of the photocatalyst did not change after the reaction. This work provides an innovative method for the preparation of highly efficient noble metal-free photocatalysts for the conversion of solar energy into hydrogen energy, which has bright prospects in industrial application.

Recommended Literature
- [1] Toxicity of nanoplastics to zooplankton is influenced by temperature, salinity, and natural particulate matter†
- [2] Inside back cover
- [3] From Fano-like interference to superscattering with a single metallic nanodisk
- [4] A novel ascorbic acid sensor based on the Fe3+/Fe2+ modulated photoluminescence of CdTe quantum dots@SiO2 nanobeads†
- [5] Diacetoxyscirpenol and some related compounds
- [6] The measurement of the rate of rapid reactions by a thermal method
- [7] A sulfur-containing two-dimensional covalent organic framework with electrocatalytic hydrogen evolution in alkaline medium†
- [8] Liquid imidazole–borane complex
- [9] A highly-enhanced electrochemiluminescence luminophore generated by a metal–organic framework-linked perylene derivative and its application for ractopamine assay†
- [10] Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study†










